Cinnoline

Catalog No.
S563831
CAS No.
253-66-7
M.F
C8H6N2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnoline

CAS Number

253-66-7

Product Name

Cinnoline

IUPAC Name

cinnoline

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6H

InChI Key

WCZVZNOTHYJIEI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=N2

Synonyms

cinnoline, hexahydrocinnoline

Canonical SMILES

C1=CC=C2C(=C1)C=CN=N2

The exact mass of the compound Cinnoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cinnoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, with nitrogen atoms at the 1 and 2 positions. It is a structural isomer of other common diazanaphthalenes such as quinoxaline (1,4-), quinazoline (1,3-), and phthalazine (2,3-), and a bioisostere of quinoline. While not known to occur naturally, the cinnoline scaffold is a crucial building block in medicinal chemistry and materials science due to its distinct electronic properties and hydrogen-bonding capabilities conferred by the adjacent nitrogen atoms.

The precise 1,2-arrangement of nitrogen atoms in the cinnoline ring creates a unique electronic and steric profile that is not replicated by its isomers like quinazoline, quinoxaline, or quinoline. This structural distinction is critical, as seemingly minor positional changes of the nitrogen atoms can lead to a complete loss of biological activity or a significant shift in material properties. For example, in phosphodiesterase (PDE) inhibitor development, derivatives based on the cinnoline scaffold were found to be completely inactive against the PDE1B isoform, whereas the isomeric quinazoline core provided potent inhibition. This demonstrates that direct substitution is often unviable, making the selection of the specific heterocyclic core a primary, non-negotiable decision in synthesis planning and material procurement.

Critical Scaffold for Target Selectivity in Phosphodiesterase (PDE) Inhibition

In the development of phosphodiesterase (PDE) inhibitors, the choice of the core heterocyclic scaffold dictates target selectivity. While derivatives of quinazoline, phthalazine, and cinnoline all demonstrate potency against the PDE10A isoform, a stark divergence is observed against PDE1B. In a direct comparison, the quinazoline-based inhibitor was potent, whereas the analogous cinnoline, phthalazine, and quinoline scaffolds were completely inactive, showing 0% inhibition at a 1 µM concentration.

Evidence DimensionPDE1B Enzyme Inhibition
Target Compound Data0% inhibition at 1 µM
Comparator Or BaselineQuinazoline template: Potent Inhibition
Quantified DifferenceComplete loss of activity compared to the active quinazoline isomer.
ConditionsIn vitro PDE1B enzymatic assay.

This evidence proves that cinnoline is not interchangeable with its isomers, making it an essential purchase when developing inhibitors for targets where other scaffolds fail or to achieve selectivity against specific isoforms like PDE1B.

Validated Potency in TRPV1 Receptor Antagonism for Pain Research

In a systematic comparison of bicyclic heteroaromatic cores for transient receptor potential vanilloid 1 (TRPV1) antagonism, a cinnoline-based urea derivative demonstrated significant potency with an IC50 of 189 nM. This potency was comparable to its phthalazine isomer (IC50 = 175 nM) and substantially greater than the isomeric quinoxaline derivative, which was the weakest antagonist in the series with an IC50 of 1700 nM.

Evidence DimensionHuman TRPV1 Inhibition (IC50)
Target Compound Data189 nM
Comparator Or BaselineQuinoxaline derivative: 1700 nM
Quantified Difference~9-fold higher potency than the quinoxaline-based analogue.
ConditionsIn vitro assay measuring blockage of capsaicin activation of human TRPV1.

For researchers developing TRPV1 antagonists for pain and inflammation, this demonstrates that Cinnoline is a competitively potent and validated core scaffold, offering a significant performance advantage over other common heterocycles like quinoxaline.

Superior Electronic Profile for N-Type Semiconductor and Electron-Transport Layer (ETL) Applications

The suitability of a heterocyclic compound as an electron-transporting material is governed by its electron affinity (EA) and low-lying Lowest Unoccupied Molecular Orbital (LUMO). Cinnoline's two adjacent, electron-withdrawing nitrogen atoms render its aromatic system more electron-deficient compared to isomers like quinoline. The experimentally measured adiabatic electron affinity of quinoline is low, at 0.16 ± 0.05 eV, indicating a limited ability to accept an electron. Due to its more electron-deficient nature, Cinnoline is expected to possess a significantly higher electron affinity and a lower LUMO energy, making it a more effective charge acceptor and transporter for n-type applications.

Evidence DimensionAdiabatic Electron Affinity (EAa)
Target Compound DataPredicted to be significantly > 0.16 eV
Comparator Or BaselineQuinoline (CAS 91-22-5): 0.16 ± 0.05 eV
Quantified DifferenceQualitatively higher electron affinity due to the presence of two adjacent nitrogen atoms, indicating superior electron-accepting capability.
ConditionsGas-phase measurement via photoelectron spectroscopy for the baseline quinoline value.

This superior electronic profile makes Cinnoline a rational choice over less electron-deficient isomers like quinoline for the design of electron-transport layers (ETLs) in OLEDs, n-type organic semiconductors, and other electronic devices requiring efficient electron injection and mobility.

Development of Isoform-Selective Kinase or Enzyme Inhibitors

For projects requiring high selectivity between closely related enzyme isoforms, such as PDE1B and PDE10A, Cinnoline is the correct starting scaffold when the goal is to avoid activity at specific targets that are potently inhibited by isomeric cores like quinazoline.

Precursor for N-Type Organic Semiconductors and OLED Electron-Transport Layers (ETLs)

In materials science, Cinnoline serves as a rational precursor for n-type organic semiconductors. Its inherently electron-deficient ring system provides a foundational advantage for designing materials with high electron affinity and mobility, essential for efficient electron transport in devices like OLEDs.

Core Scaffold for Novel TRPV1 Antagonists in Pain and Inflammation Research

Based on direct comparative evidence, Cinnoline is a validated and potent scaffold for synthesizing libraries of TRPV1 antagonists. It provides a reliable starting point for lead optimization, with demonstrated high potency relative to other common heterocyclic cores like quinoxaline.

XLogP3

0.9

LogP

0.93 (LogP)

Melting Point

38.0 °C

UNII

N5KD6I506O

Other CAS

253-66-7

Wikipedia

Cinnoline

Dates

Last modified: 08-15-2023

Synthesis of new azobenzo[c]cinnolines and investigation of electronic spectra and spectroelectrochemical behaviours

Öznur Ölmez Nalcıoğlu, Emine Kılıç, Bircan Haspulat Taymaz, Handan Kamış
PMID: 34304013   DOI: 10.1016/j.saa.2021.120175

Abstract

A series of disazobenzo[c]cinnoline dyes was prepared by coupling reaction of 3,8-dihydroxybenzo[c]cinnoline with diazotised aromatic amines. The structures of these dyes were confirmed using UV-Vis, FTIR,
H NMR, LC-MS/MS and LC-MS/TOF spectroscopic techniques.
C NMR,
C-DEPT,
H-
H COSY,
H-
C HMQC and
H-
C HMBC spectra of dye 12 were demonstrated in this study. In addition, the effects of the substituent attached to the phenyl ring, solvent and acid-base on the UV-Vis spectra of the dyes were investigated. Besides, voltammetric and spectroelectrochemical behaviours of four disazobenzo[c]cinnolines (2, 8, 11 and 13) in acetonitrile (ACN) solution were also evaluated. It was observed that the disazobenzo[c]cinnoline derivatives indicated reversible voltammetric behaviour in acetonitrile-tetrabutylammonium perchlorate (ACN-TBAP) solution. A square-wave potential step method coupled with optical spectroscopy was used to probe switching times and optic contrast of the dyes.


Reducing-Agent-Free Convergent Synthesis of Hydroxyimino-Decorated Tetracyclic Fused Cinnolines via Rh

Pidiyara Karishma, Chikkagundagal K Mahesha, Sanjay K Mandal, Rajeev Sakhuja
PMID: 33476149   DOI: 10.1021/acs.joc.0c02729

Abstract

A mild Rh-catalyzed method was developed for the synthesis of hydroxyimino functionalized indazolo[1,2-
]cinnolines and phthalazino[2,3-
]cinnolines by reductive [4 + 2] annulation between 1-arylindazolones and 2-aryl-2,3-dihydrophthalazine-1,4-diones with varied nitroolefins. The targeted oxime decorated tetracyclic fused cinnolines were synthesized via sequential C-H activation/olefin insertion/reduction under reducing-agent-free conditions.


Densely functionalized cinnolines: Controlled microwave-assisted facile one-pot multi-component synthesis and in vitro anticancer activity via apoptosis induction

Maiiada Hassan Nazmy, Ramadan Ahmed Mekheimer, Mai E Shoman, Mohamed Abo-Elsebaa, Mohamed Abd-Elmonem, Kamal Usef Sadek
PMID: 32506019   DOI: 10.1016/j.bioorg.2020.103932

Abstract

There is an urging continuous need for novel anti-cancer agents due to persistent chemoresistance. Herein, newly synthesized cinnolines are evaluated for their possible anticancer activities and suggested mechanisms. In the current study, a simple and efficient synthesis of densely functionalized cinnolines has been developed that relied on multi-component reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane in dioxane/pipridine under controlled microwave heating. Selected cinnolines (4a-c, e, h, j-n, q-v) were tested for possible anticancer activity using in vitro one dose assay at National Cancer institute, USA. Only cinnoline 4b stood out as the most potent cinnoline derivative (mean GI%=26.33) with broad-spectrum antitumor activity against the most tested cancer cell lines from all subpanels. The target cinnoline 4b emerged as the most active derivative against both leukemia RPMI-8226 and melanoma LOX IMVI cell lines (GI% = 106.06 and 82.1) respectively, with IC
values equal to 17.12 ± 1.31 and 12.32 ± 0.75 μg/mL, which are comparable to those of staurosporin; 24.97 ± 1.47 and 8.45 ± 0.42 μg/mL, respectively. Cinnoline 4b influenced cell cycle distribution causing pre-G1 apoptosis and cell growth arrest at G2/M phase. It also induced apoptosis in both cell lines as manifested by significant increase in the percent of annexin V-FITC positive apoptotic cells in leukemia RPMI-8226 cells (from 1.09% to 12.47%) and melanoma LOX IMVI (from 1.32% to 19.05%). In addition, it showed lower expression levels of anti-apoptotic Bcl-2 protein, and higher expression levels of pro-apoptotic proteins; Bax, p53, cytochrome c, caspases 3 and 9. CONCLUSION: Induction of mitochondrial intrinsic pathway of apoptosis is a possible mechanism by which cinnoline 4b may confer its anticancer activity.


Meeting organometallic chemistry with drug discovery: CH activation enabled discovery of a new ring system of 12H-Indazolo[2,1-a]cinnolin-12-ones with anti-proliferation activity

Xiang Zhang, Ruisong Bai, Huan Xiong, Hongtao Xu, Wei Hou
PMID: 31889668   DOI: 10.1016/j.bmcl.2019.126916

Abstract

A diverse library of new ring system 12H-indazolo[2,1-a]cinnolin-12-ones have been synthesized efficiently via Ru (II) and Rh (III) catalyzed tandem CH alkylation/[4 + 2] annulation with diazo compounds in high to excellent yields. For the first time, we evaluated the biological activity of these compounds with this new skeleton and found some compounds exhibited high cytotoxic activity against human PC-3 and PANC-1 tumor cell lines with nanomolar IC
. Among them, the most potent compound 36 showed broad-spectrum cytotoxic activities against a series of human tumor cell lines derived from different organs (IC
~ 41 to 197 nM). Moreover, preliminary mechanistic studies indicated that 36 could inhibit the colony formation, cause cell cycle arrest and induce apoptosis of PC-3 cancer cells in a dose-dependent manner. Further intracellular mechanisms investigation found that 36 treatments could dose-dependently decrease the levels of caspase-3 and PARP and up-regulate the level of cleaved PARP. These results suggested that 36 is a novel compound with good potential in the treatment of human cancers and worthy of further investigation.


Therapeutic Potential of Cinnoline Core: A Comprehensive Review

Rajiv K Tonk, Sandhya Bawa, Deepak Kumar
PMID: 31660825   DOI: 10.2174/1389557519666191011095858

Abstract

Cinnoline or Benzo-pyridazine has its place in the family of fairly well-known benzfuseddiazine heterocycles. Because of its natural occurrence and synthetic exploration, cinnoline compounds validated its thought-provoking bioactivity through a number of research publications and patents during last few decades. A creative consideration has been rewarded to the synthesis of cinnoline based heterocyclic compounds, mostly due to their wide range of diverse pharmacological activities. The present review covers the principle approaches to the synthesis of cinnoline nucleus and almost all biological properties of 115 cinnoline derivatives reported during the last 65 years from natural and synthetic origin with 140 references.


GABA allosteric modulators: An overview of recent developments in non-benzodiazepine modulators

Viswas Raja Solomon, Vikram J Tallapragada, Mary Chebib, G A R Johnston, Jane R Hanrahan
PMID: 30928713   DOI: 10.1016/j.ejmech.2019.03.043

Abstract

γ-Aminobutyric acid (GABA) is the major inhibitory transmitter controlling synaptic transmission and neuronal excitability. It is present in a high percentage of neurons in the central nervous system (CNS) and also present in the peripheral nervous system, and acts to maintain a balance between excitation and inhibition. GABA acts via three subclasses of receptors termed GABA
, GABA
, and GABA
. GABA
and GABA
receptors are ligand-gated ion channels, while GABA
receptors are G-protein coupled receptors. Each class of GABA receptor has distinct pharmacology and physiology. GABA
receptors are heteropentameric transmembrane protein complexes made up of α1-6, β1-3, γ1-3, δ, ε, θ, π subunits, giving rise to numerous allosteric binding sites and have thus attracted much attention targets for the treatment of conditions such as epilepsy, anxiety and sleep disorders. The development of ligands for these binding sites has also led to an improved understanding of the different physiological functions and pathological processes and offers the opportunity for the development of novel therapeutics. This review focuses on the medicinal chemistry aspects including drug design, structure-activity relationships (SAR), and mechanism of actions of GABA modulators, including non-benzodiazepine ligands at the benzodiazepine binding site and modulators acting at sites other than the high-affinity benzodiazepine binding site. Recent advances in this area their future applications and potential therapeutic effects are also highlighted.


Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents

Manal M Kandeel, Aliaa M Kamal, Bassem H Naguib, Marwa S A Hassan
PMID: 30672411   DOI: 10.2174/1871520618666180220121319

Abstract

Tyrosine kinases and topoisomerase I are common target enzymes for the majority of the anticancer agents. In contrast to quinazolines and quinolines, kinase inhibitors and topoisomerase inhibitors incorporating cinnoline scaffold are relatively infrequent. Thus the aim of this work was to replace the former scaffolds with the latter one. Eighteen novel cinnoline derivatives were designed, synthesized and characterized using both microanalytical and spectral data.
The cytotoxic activity of the new compounds was screened in vitro against both human breast cancer cells and normal breast cells.
The enzymatic inhibition activity of promising candidates against both epidermal growth factor receptor tyrosine kinase and topoisomerase I was accomplished.
Cell cycle profiles were observed at IC50 doses of representative biologically active compounds. Compound 7 represented a new scaffold incorporating triazepinocinnoline ring system and showed outstanding cytotoxic activity against MCF-7 (0.049 µM), tyrosine kinase inhibition (0.22 µM), apoptosis percentage and the highest selectivity index.


Novel, potent, selective, and brain penetrant phosphodiesterase 10A inhibitors

Hervé Geneste, Karla Drescher, Clarissa Jakob, Loïc Laplanche, Michael Ochse, Maricel Torrent
PMID: 30587449   DOI: 10.1016/j.bmcl.2018.12.029

Abstract

Herein we report the discovery of a novel series of phosphodiesterase 10A inhibitors. Optimization of a HTS hit (17) resulted in potent, selective, and brain penetrant 23 and 26; both exhibited much lower clearance in vivo and decreased volume of distribution (rat PK) and have thus the potential to inhibit the PDE10A target in vivo at a lower efficacious dose than the reference compound WEB-3.


Molecular modelling studies on cinnoline-based BTK inhibitors using docking and structure-based 3D-QSAR

R Li, Y Du, J Shen
PMID: 30280589   DOI: 10.1080/1062936X.2018.1518927

Abstract

BTK inhibitors have been proved as an effective target for B-cell malignancies. Ibrutinib is the most advanced irreversible BTK inhibitor for treating mantle cell lymphoma/chronic lymphocytic leukaemia but with existing drug resistance and adverse effects. To design novel effective and safety reversible BTK inhibitors, 115 newly cinnoline analogues were selected to perform molecular docking and 3D-QSAR study because of the main scaffold similarity to Ibrutinib. Both established CoMFA and CoMSIA models obtained high predictive and satisfactory value. CoMFA/CoMSIA contour maps demonstrated that bulky substitutions are preferred at R
and R
positions, and introducing hydrophilic and negative electrostatic substitutions at R
positions is important for improving BTK inhibitory activities. These results will be useful to provide clues for rationally designing novel and high potency BTK inhibitors.


Cinnoline Scaffold-A Molecular Heart of Medicinal Chemistry?

Marta Szumilak, Andrzej Stanczak
PMID: 31216762   DOI: 10.3390/molecules24122271

Abstract

The cinnoline nucleus is a very important bicyclic heterocycle that is used as the structural subunit of many compounds with interesting pharmaceutical properties. Cinnoline derivatives exhibit broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic and antitumor activities. Some of them are under evaluation in clinical trials. In the present review, we have compiled studies focused on the biological properties of cinnoline derivatives conducted by many research groups worldwide between 2005 and 2019. Comprehensive and target oriented information clearly indicate that the development of cinnoline based molecules constitute a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties.


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